molecular formula C9H16O2S B13072045 1-(Tert-butylsulfanyl)cyclobutane-1-carboxylic acid

1-(Tert-butylsulfanyl)cyclobutane-1-carboxylic acid

Cat. No.: B13072045
M. Wt: 188.29 g/mol
InChI Key: LDAFEDYRCQKRBZ-UHFFFAOYSA-N
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Description

1-(Tert-butylsulfanyl)cyclobutane-1-carboxylic acid is an organic compound with the molecular formula C9H16O2S and a molecular weight of 188.29 g/mol . This compound is characterized by a cyclobutane ring substituted with a tert-butylsulfanyl group and a carboxylic acid group. It is primarily used in research and development within the fields of chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Tert-butylsulfanyl)cyclobutane-1-carboxylic acid typically involves organic synthesis techniquesThe reaction conditions often require specific reagents and catalysts to achieve the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) ensures the quality and consistency of the product .

Chemical Reactions Analysis

Types of Reactions

1-(Tert-butylsulfanyl)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or other reduced derivatives.

Scientific Research Applications

1-(Tert-butylsulfanyl)cyclobutane-1-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(Tert-butylsulfanyl)cyclobutane-1-carboxylic acid involves its interaction with molecular targets and pathways. The tert-butylsulfanyl group can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. The carboxylic acid group can participate in hydrogen bonding and other interactions, affecting the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Tert-butylsulfanyl)cyclobutane-1-carboxylic acid is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. Its tert-butylsulfanyl group provides steric hindrance and influences the compound’s stability and reactivity, making it valuable for various research applications.

Properties

Molecular Formula

C9H16O2S

Molecular Weight

188.29 g/mol

IUPAC Name

1-tert-butylsulfanylcyclobutane-1-carboxylic acid

InChI

InChI=1S/C9H16O2S/c1-8(2,3)12-9(7(10)11)5-4-6-9/h4-6H2,1-3H3,(H,10,11)

InChI Key

LDAFEDYRCQKRBZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)SC1(CCC1)C(=O)O

Origin of Product

United States

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